molecular formula C13H10BrFMg B14900184 magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide

magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide

Cat. No.: B14900184
M. Wt: 289.43 g/mol
InChI Key: WNJQYSCSCWDWGI-UHFFFAOYSA-M
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Description

Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide typically involves the reaction of 4-fluoro-2-methyl-1-phenylbenzene with magnesium in the presence of a bromide source. This reaction is often carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the magnesium from reacting with moisture. The reaction conditions usually require a controlled temperature to ensure the formation of the desired organometallic compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and solvent purity. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The bromide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Could be used in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This compound can interact with molecular targets through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;4-fluoro-1-phenylbenzene;bromide
  • Magnesium;2-methyl-1-phenylbenzene;bromide
  • Magnesium;4-chloro-2-methyl-1-phenylbenzene;bromide

Uniqueness

Magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide is unique due to the presence of both a fluorine and a methyl group on the benzene ring. This combination of substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H10BrFMg

Molecular Weight

289.43 g/mol

IUPAC Name

magnesium;4-fluoro-2-methyl-1-phenylbenzene;bromide

InChI

InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

WNJQYSCSCWDWGI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C[C-]=C2.[Mg+2].[Br-]

Origin of Product

United States

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